molecular formula C16H12O2 B1267490 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid CAS No. 17825-58-0

2,3-Diphenylcycloprop-2-ene-1-carboxylic acid

Cat. No. B1267490
CAS RN: 17825-58-0
M. Wt: 236.26 g/mol
InChI Key: LRFRUFJNOGIAFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Large-scale syntheses of 3-(cycloprop-2-en-1-oyl)oxazolidinones from acetylene and ethyl diazoacetate are described . Unlike other cyclopropenes that bear a single substituent at C-3, these compounds are stable to long-term storage . Although the cyclopropene derivatives are unusually stable, they are reactive toward cyclic and acyclic dienes in stereoselective Diels-Alder reactions .


Molecular Structure Analysis

The molecular formula of 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid is C16H12O2 . It is a member of the cyclopropene carboxylic acid family.


Chemical Reactions Analysis

Dianions are generated from alkyllithium reagents and cycloprop-2-ene carboxylic acids, and these dianions can be functionalized by electrophiles at the vinylic position . It has been found that certain additives can have a substantial effect on the chemistry of cycloprop-2-ene carboxylate dianions . In particular, it was determined that amine N-oxide additives have a beneficial effect both on the stability of cycloprop-2-ene carboxylate dianions and on the rates that such dianions undergo alkylation .

Scientific Research Applications

Multicomponent Coupling of Tetraynes

This compound is used in the multicomponent coupling reaction of tetraynes, sulfoxides, and cyclopropenones . This reaction is associated with several bond cleavage and formation reactions in one pot, and also features exquisite regioselectivity and excellent yields .

C–O/C–S Difunctionalization of Fused Highly Substituted Benzene Derivatives

2,3-Diphenylcycloprop-2-ene-1-carboxylic acid is used in the C–O/C–S difunctionalization of fused highly substituted benzene derivatives . This process is important in pharmaceutical chemistry, medicinal chemistry, and materials sciences .

Bioorthogonal Chemistry

Cyclopropene derivatives, including 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid, have been used as extremely reactive units in organic chemistry owing to their high ring-strain energy . They have become popular reagents both for bioorthogonal chemistry and for chemical biology because of their small size and ability to be genetically encoded .

Plant Growth Regulation

In the field of plant biology, this compound has been used to affect normal plant growth . It has been found to affect apical hook development in Arabidopsis thaliana . Its mode of action is different from those of ethylene receptor inhibition and gibberellin biosynthesis inhibition .

Herbicide Development

The compound can be used as a tool in chemical biology to determine useful molecular targets for herbicides . This can lead to the development of more effective and targeted herbicides .

Development of Plant Growth Regulators

Similar to its use in herbicide development, 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid can also be used to identify molecular targets for plant growth regulators . This can lead to the development of more effective plant growth regulators .

Mechanism of Action

The photochemistry of optically pure isomers of α-methylbenzylamide of trans-2,3-diphenylcyclopropane-1-carboxylic acid has been examined in isotropic solution and within zeolites . The results suggest that these isomerize through cleavage of C2–C3 bond .

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

2,3-diphenylcycloprop-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-16(18)15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFRUFJNOGIAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324214
Record name 2,3-diphenylcycloprop-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenylcycloprop-2-ene-1-carboxylic acid

CAS RN

17825-58-0
Record name NSC406044
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-diphenylcycloprop-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIPHENYL-2-CYCLOPROPENE-1-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethyl 2,3-diphenyl-cycloprop-2-ene-1-carboxylate (1.75 g, 6.6 mol) and potassium hydroxide (1.79 g, 31.9 mmol) were dissolved in methanol (60 cm3) and heated to reflux for 5 hours. The mixture was cooled to room temperature and the solvent evaporated. The residue was partitioned between water (30 cm3) and ethyl acetate (30 cm3). The aqueous layer was separated and washed with ethyl acetate (2×30 cm3) before being acidified to pH=1 with dilute hydrochloric acid and extracted with dichloromethane (3×40 cm3). The combined dichloromethane extracts were dried (MgSO4) and evaporated to give the cyclopropene acid 1.22 g, 78%.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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